molecular formula C19H21FN6O3 B2401996 8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-99-5

8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2401996
CAS No.: 946280-99-5
M. Wt: 400.414
InChI Key: BSGPRXJONMGNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a fluorophenyl group, a pyrrolidine ring, and an imidazotriazine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the fluorophenyl group, and the imidazotriazine ring. The stereochemistry of the molecule could be influenced by the stereogenicity of carbons in the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring, for instance, could undergo various reactions including ring-opening, substitution, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the fluorophenyl group could influence its lipophilicity, while the pyrrolidine ring could contribute to its three-dimensional shape and stereochemistry .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Derivatives : A study by Haiza et al. (2000) explored the alkylation and cyclisation of similar compounds, leading to the synthesis of various derivatives including thiazolo and triazolopyrimidines. This chemical pathway is significant for developing novel compounds with potential applications in various fields (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

  • Transformation into Different Compounds : A study by Vaickelionienė et al. (2012) demonstrated the transformation of a benzimidazole derivative, emphasizing the versatile nature of these compounds in chemical reactions. Such transformations are crucial for synthesizing a range of derivatives with varied biological activities (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Biological Activities and Applications

  • Anti-HIV and CDK2 Inhibition : Makki et al. (2014) explored fluorine-substituted 1,2,4-triazinones and identified several compounds exhibiting significant anti-HIV and CDK2 inhibition activities, suggesting potential therapeutic applications in HIV treatment and cancer therapy (Makki, Abdel-Rahman, & Khan, 2014).

  • In Vitro Anticancer Activity : In another study by Makki et al. (2015), new fluorine substituted heterobicyclic nitrogen systems were synthesized, and their CDK2 inhibiting activity was tested, indicating potential applications in cancer treatment (Makki, Abdel-Rahman, & Aqlan, 2015).

  • Potential as Insecticidal Agents : Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds, including triazines, demonstrating insecticidal potential against the cotton leafworm. This suggests the applicability of these compounds in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

  • Antimicrobial and Antiproliferative Activities : Fahim et al. (2021) studied the antimicrobial and anticancer activities of novel heterocyclic compounds, including triazines, indicating their potential use in developing new antimicrobial and anticancer agents (Fahim, Tolan, Awad, & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. For instance, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all chemical compounds with appropriate safety measures to minimize exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, optimization of its structure for improved efficacy and safety, and investigation of its mechanism of action .

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3/c20-13-4-6-14(7-5-13)25-11-12-26-18(29)16(22-23-19(25)26)17(28)21-8-2-10-24-9-1-3-15(24)27/h4-7H,1-3,8-12H2,(H,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPRXJONMGNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.